molecular formula C13H10ClN3O2 B2979475 2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile CAS No. 898419-42-6

2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile

Cat. No. B2979475
CAS RN: 898419-42-6
M. Wt: 275.69
InChI Key: SMSALJARDORALC-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and two carbonyl groups attached to it, forming a dioxopyrazine structure. It also has a phenyl ring with a chlorine and a methyl group attached, and a nitrile group attached to the pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxopyrazine and phenyl rings suggests that the compound may have a planar structure in these regions. The electronegative chlorine atom and the nitrile group could create polar regions in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the electronegative chlorine atom could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have focused on synthesizing and characterizing novel compounds derived from pyridine and fused pyridine derivatives, which are structurally related to the mentioned chemical. These efforts are geared towards discovering new materials with potential antimicrobial and anticancer properties. For instance, synthesis techniques have been developed to create compounds that exhibit significant biological activities, including antimicrobial and antitumor effects (Elewa et al., 2021). Similar research has involved the development of triazolopyridine derivatives, pyridotriazine, and pyridine–pyrazole hybrids, evaluated for their antimicrobial and antioxidant activities (Flefel et al., 2018).

Antiproliferative Agents

The search for antiproliferative agents has led to the synthesis of phenylbipyridinylpyrazoles through reactions involving structurally related compounds. These newly synthesized molecules have been screened against tumor cell lines, demonstrating a broad spectrum of activity and suggesting their potential as therapeutic agents targeting human malignancies (Al-Sanea et al., 2015).

Antioxidant Activity

Research has also explored the antioxidant properties of new heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety, demonstrating that some compounds exhibit antioxidant activity nearly equivalent to that of ascorbic acid. This suggests their potential use in addressing oxidative stress-related conditions (El‐Mekabaty, 2015).

Corrosion Inhibition

In the field of materials science, derivatives of pyrazole have been investigated for their potential as corrosion inhibitors for metals in acidic environments. Studies have shown that pyranopyrazole derivatives can significantly inhibit corrosion, offering insights into developing more effective corrosion protection strategies (Yadav et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The future directions for this compound would depend on its intended applications. If it shows promise in a particular field, such as medicine or materials science, further studies could be conducted to optimize its properties and evaluate its performance .

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-9-2-3-10(14)8-11(9)17-7-6-16(5-4-15)12(18)13(17)19/h2-3,6-8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSALJARDORALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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